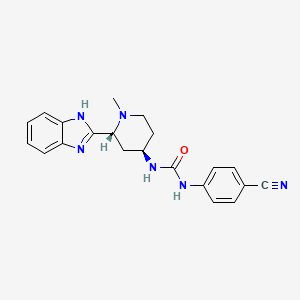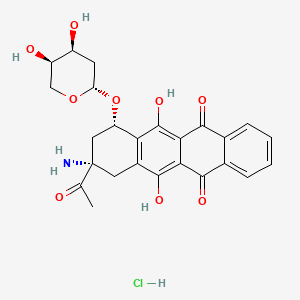
Tranylcypromine sulfate
Vue d'ensemble
Description
Tranylcypromine sulfate is a pharmaceutical compound primarily used as an antidepressant. It belongs to the class of monoamine oxidase inhibitors, which function by inhibiting the activity of the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, thereby helping to alleviate symptoms of depression .
Mécanisme D'action
Target of Action
Tranylcypromine sulfate primarily targets Monoamine Oxidase (MAO) , an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .
Mode of Action
This compound acts as a non-hydrazine monoamine oxidase inhibitor with a rapid onset of activity . It irreversibly and nonselectively inhibits MAO . Within neurons, MAO appears to regulate the levels of monoamines released upon synaptic firing .
Biochemical Pathways
By inhibiting MAO, this compound increases endogenous concentrations of neurotransmitters such as epinephrine, norepinephrine, serotonin, and dopamine . This inhibition affects the catabolism of these neurotransmitters, leading to their increased levels .
Pharmacokinetics
This compound is rapidly absorbed following oral administration, with peak plasma concentrations achieved within approximately 1.5 hours . It has a half-life of 2.5 hours . The inhibition of mao may persist for up to 10 days following discontinuation . This compound is primarily excreted in urine .
Result of Action
The increased levels of neurotransmitters resulting from the inhibition of MAO can lead to an improvement in symptoms of major depressive disorder, dysthymic disorder, and atypical depression . It is also useful in panic and phobic disorders .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For instance, the consumption of foods or beverages with significant tyramine content can precipitate a hypertensive crisis due to the extensive release of norepinephrine . Therefore, patients taking this compound are advised to avoid ingestion of foods and beverages with high tyramine content .
Analyse Biochimique
Biochemical Properties
Tranylcypromine sulfate plays a crucial role in biochemical reactions by inhibiting the enzyme monoamine oxidase (MAO). This enzyme is responsible for the oxidative deamination of several neurotransmitters, including serotonin, norepinephrine, epinephrine, and dopamine . By inhibiting MAO, this compound increases the levels of these neurotransmitters in the synaptic cleft, enhancing their availability and activity . The compound interacts with both isoforms of MAO, MAO-A and MAO-B, which are found in various tissues throughout the body .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The inhibition of MAO by this compound leads to increased levels of neurotransmitters, which can affect neuronal signaling and communication . This compound has been shown to impact the expression of genes involved in neurotransmitter synthesis and degradation, as well as genes related to synaptic plasticity and neuronal growth . Additionally, this compound can influence cellular metabolism by altering the levels of key metabolic intermediates and enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves the irreversible and nonselective inhibition of monoamine oxidase (MAO). This inhibition prevents the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to their increased levels in the synaptic cleft . This compound binds to the active site of MAO, forming a covalent bond that inactivates the enzyme . This binding interaction is crucial for the compound’s antidepressant effects, as it enhances the availability of neurotransmitters that regulate mood and emotional responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its rapid onset of activity, with effects typically observed within hours of administration . The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory effects on MAO for extended periods, but its efficacy may decrease over time due to metabolic degradation and the development of tolerance . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmitter levels and improve mood-related behaviors . At higher doses, this compound can cause toxic or adverse effects, including neurotoxicity and behavioral changes . Studies have identified threshold effects, where the compound’s beneficial effects are observed at specific dosage ranges, while higher doses lead to detrimental outcomes . These findings highlight the importance of dosage optimization in the therapeutic use of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the inhibition of monoamine oxidase (MAO) and the modulation of neurotransmitter levels . The compound interacts with enzymes such as MAO-A and MAO-B, which are responsible for the breakdown of neurotransmitters . By inhibiting these enzymes, this compound increases the levels of serotonin, norepinephrine, and dopamine, which are critical for mood regulation . Additionally, the compound’s metabolism involves the formation of metabolites such as 4-hydroxytranylcypromine and N-acetyltranylcypromine, which have reduced MAO inhibitory activity compared to the parent compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound is distributed to different subcellular compartments, including the cytoplasm and mitochondria, where it interacts with monoamine oxidase (MAO) enzymes . The compound’s distribution is influenced by factors such as tissue permeability, binding to transporters, and interactions with cellular proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with monoamine oxidase (MAO) enzymes . This localization allows this compound to effectively inhibit MAO and increase neurotransmitter levels . Additionally, the compound may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications can affect the compound’s stability, activity, and interactions with other biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tranylcypromine sulfate is synthesized through the cyclization of the side chain of amphetamine. The process involves the formation of a cyclopropane ring, resulting in the compound trans-2-phenylcyclopropylamine . The synthesis typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of benzyl cyanide with a suitable reagent.
Cyclization: The intermediate undergoes cyclization to form the cyclopropane ring.
Purification: The final product is purified through recrystallization or other suitable methods to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Tranylcypromine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Substitution reactions often involve reagents such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of this compound .
Applications De Recherche Scientifique
Tranylcypromine sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving monoamine oxidase inhibitors and their chemical properties.
Biology: The compound is used in research on neurotransmitter regulation and the effects of monoamine oxidase inhibition on biological systems.
Medicine: this compound is extensively studied for its therapeutic effects in treating major depressive disorder, dysthymic disorder, and atypical depression. .
Comparaison Avec Des Composés Similaires
Phenelzine: Another monoamine oxidase inhibitor used as an antidepressant.
Isocarboxazid: A monoamine oxidase inhibitor with similar therapeutic effects.
Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease and depression.
Comparison: Tranylcypromine sulfate is unique in its rapid onset of action and nonselective inhibition of both MAO-A and MAO-B. Unlike selective inhibitors such as selegiline, this compound affects a broader range of neurotransmitters, making it effective in treating various types of depression . Additionally, its structural similarity to amphetamine contributes to its unique pharmacological profile .
Propriétés
Numéro CAS |
13492-01-8 |
|---|---|
Formule moléculaire |
C18H24N2O4S |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
(1R,2S)-2-phenylcyclopropan-1-amine;2-phenylcyclopropan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)/t8-,9+;;/m0../s1 |
Clé InChI |
BKPRVQDIOGQWTG-DBEJOZALSA-N |
SMILES |
C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |
SMILES isomérique |
C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |
SMILES canonique |
C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |
| 13492-01-8 | |
Pictogrammes |
Acute Toxic |
Synonymes |
Jatrosom Parnate Sulfate, Tranylcypromine trans 2 Phenylcyclopropylamine trans-2-Phenylcyclopropylamine Transamine Tranylcypromine Tranylcypromine Sulfate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


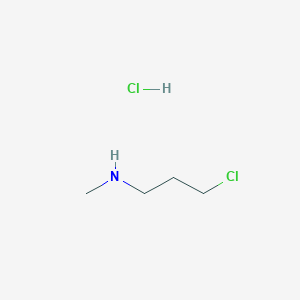
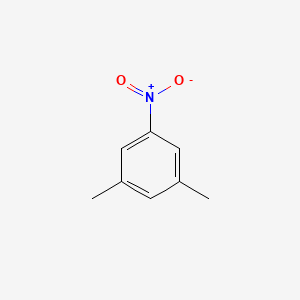
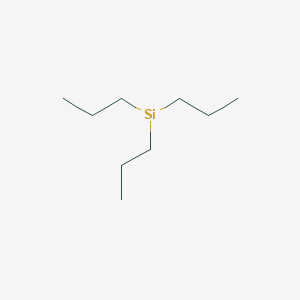
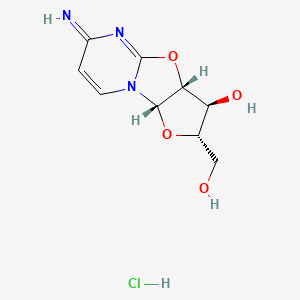
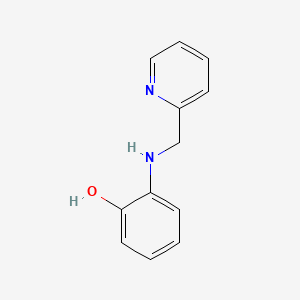
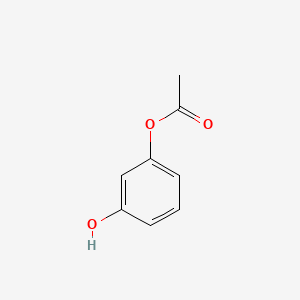
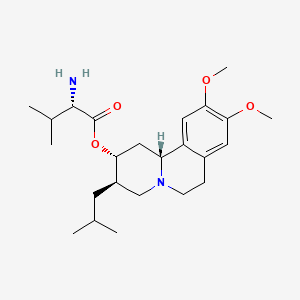
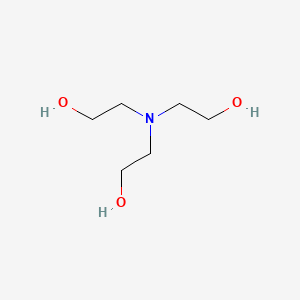

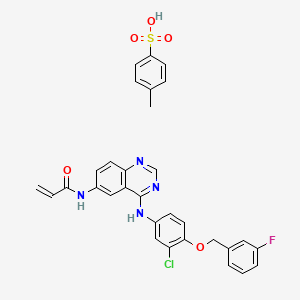
![N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide](/img/structure/B1662126.png)
